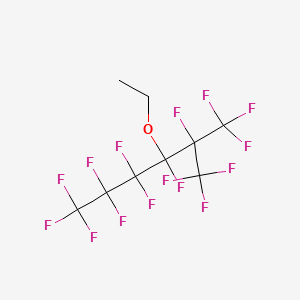

3-Ethoxyperfluoro(2-methylhexane)

Übersicht

Beschreibung

Synthesis Analysis

Perfluorinated compounds, akin to "3-Ethoxyperfluoro(2-methylhexane)," can be synthesized through various methods, including the electron transfer of perfluoro-di[2-(2-fluorosulfonyl)ethoxy]propionyl peroxide and polymers, as seen in the synthesis of p-perfluoro{1-[2-(2-fluorosulfonyl-ethoxy)propoxy]}ethylated poly(α- methyl styrene) (Hong-Bo Ni et al., 2006). This process emphasizes the importance of reactant molar ratios and the conditions under which these reactions are facilitated.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized using various analytical techniques such as FTIR and 19FNMR, providing insights into the ring p-substitution patterns and molecular weight variations as seen in modified polymers (Hong-Bo Ni et al., 2006). Such analyses are crucial for understanding the structure-property relationships in these compounds.

Chemical Reactions and Properties

Perfluorinated compounds exhibit a range of chemical reactions, including autoxidation and nucleophilic substitutions, as observed in ethoxy and ethylthioindoles (M. Nakagawa* & T. Hino, 1970). The reactivity towards nucleophiles and the formation of hydroxy derivatives highlight the complex chemical behavior of these compounds.

Physical Properties Analysis

The synthesis and structural analysis indicate that these perfluorinated compounds have unique physical properties, such as high thermal stability and varied molecular weights, which can be manipulated through synthesis conditions (Hong-Bo Ni et al., 2006).

Wissenschaftliche Forschungsanwendungen

Liquid Density and Properties

A study by Fang et al. (2014) in The Journal of Chemical Thermodynamics explored the liquid densities of various substances, including 3-ethoxyperfluoro(2-methylhexane), across a temperature range of 283 to 363 K and pressures up to 100 MPa. The research used a high-pressure vibrating-tube densimeter to measure these densities. This study is significant for understanding the physical properties of 3-ethoxyperfluoro(2-methylhexane) under various conditions (Fang, Li, Meng, & Wu, 2014).

Reactions with Fluoride Ion

Bartlett et al. (1980) in Journal of The Chemical Society-Perkin Transactions 1 detailed the reaction of perfluoro-3,4-dimethylhex-3-ene with amine, which includes products arising from nucleophilic attack and isomerization promoted by fluoride ion. This research provides insight into the complex chemical behavior of related compounds, potentially influencing the understanding of reactions involving 3-ethoxyperfluoro(2-methylhexane) (Bartlett, Chambers, Lindley, & Fielding, 1980).

Isobaric Heat Capacity

Zheng et al. (2014) in Fluid Phase Equilibria conducted research on the isobaric heat capacity of HFE-7200 and HFE-7500, the latter of which is 3-ethoxyperfluoro(2-methylhexane). This study, which used an adiabatic flow calorimeter, is relevant for understanding the thermodynamic properties of these substances in various conditions (Zheng, Gao, Chen, Meng, & Wu, 2014).

Biodegradation Studies

Research by Abu Laban et al. (2015) in Environmental Microbiology explored the methanogenic biodegradation of C7 and C8 iso-alkanes, which include substances structurally similar to 3-ethoxyperfluoro(2-methylhexane). This study provides valuable insights into the environmental fate and microbial interactions of such compounds (Abu Laban, Dao, Semple, & Foght, 2015).

Wirkmechanismus

Target of Action

It is primarily used as a heat transfer agent due to its excellent thermal properties .

Mode of Action

HFE-7500 interacts with its target, the heat source, by absorbing the heat and transferring it away from the source. This is due to its high boiling point and low pour point, which allows it to remain in a liquid state over a wide range of temperatures, making it an efficient coolant .

Pharmacokinetics

It has a high molecular weight and liquid density, which contribute to its stability and efficacy as a heat transfer agent .

Result of Action

The primary result of HFE-7500’s action is the effective cooling of the system in which it is used. This can be critical in various applications, such as cooling of electronic components, supercomputers, high voltage transformers, and power electronics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HFE-7500. For instance, the presence of other chemicals can potentially affect its heat transfer efficiency. Hfe-7500 is known for its chemical stability and low reactivity, which allows it to perform effectively in a variety of environments . It is also worth noting that HFE-7500 is non-ozone-depleting and has a low global warming potential, making it an environmentally friendly choice .

Eigenschaften

IUPAC Name |

4-ethoxy-1,1,1,2,2,3,3,4,5,6,6,6-dodecafluoro-5-(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F15O/c1-2-25-6(15,3(10,7(16,17)18)8(19,20)21)4(11,12)5(13,14)9(22,23)24/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBBIOLEJRWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(F)(F)F)(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CF(OCH2CH3)CF(CF3)CF3, C9H5F15O | |

| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870315 | |

| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxyperfluoro(2-methylhexane) | |

CAS RN |

297730-93-9 | |

| Record name | 3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=297730-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxyperfluoro(2-methylhexane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYPERFLUORO(2-METHYLHEXANE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CHD818V8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of HFE-7500?

A1: HFE-7500 has the molecular formula C9H6F16O and a molecular weight of 446.14 g/mol.

Q2: Is there any spectroscopic data available for HFE-7500?

A2: Yes, research has investigated the infrared spectra of HFE-7500 []. This data is crucial for understanding its atmospheric properties and behavior.

Q3: Are there any known compatibility issues with HFE-7500?

A3: While generally compatible with many materials, certain polymers may swell or degrade when exposed to HFE-7500. Specific compatibility testing is recommended for critical applications.

Q4: What are the potential applications of HFE-7500?

A4: Due to its favorable properties, HFE-7500 is being considered for applications such as:

- Replacement for ozone-depleting substances: In industries like semiconductors, where cleaning and drying processes are crucial, HFE-7500 has been explored as a replacement for traditional solvents like CFCs and PFCs [].

- Heat transfer fluid: Its thermal stability makes it suitable for use as a heat transfer fluid in specific applications [].

Q5: Can HFE-7500 be used in biological applications?

A5: Research has explored the use of HFE-7500 in specific biological applications. For example, it has been investigated as a carrier fluid in microfluidic systems for bacterial growth enhancement due to its ability to dissolve oxygen [].

Q6: What are the primary degradation pathways of HFE-7500 in the atmosphere?

A6: The main atmospheric degradation pathway for HFE-7500 involves reaction with hydroxyl radicals (OH), leading to the formation of n-C3F7CF(OC(O)CH3)CF(CF3)2 and n-C3F7CF(OC(O)H)CF(CF3)2 as primary oxidation products [].

Q7: How does the degradation of HFE-7500 vary with temperature?

A7: Studies have shown that the degradation rate of HFE-7500 in the atmosphere increases with temperature, impacting its atmospheric lifetime [].

Q8: Are there any studies on the ecotoxicological effects of HFE-7500?

A8: While HFE-7500 is considered to have a lower environmental impact than some predecessors, research on its broader ecotoxicological effects is still limited and requires further investigation.

Q9: Have computational methods been used to study HFE-7500?

A9: Yes, Density Functional Theory (DFT) has been employed to study the kinetics and mechanisms of HFE-7500 degradation, providing insights into its atmospheric fate [, ].

Q10: What information can computational modeling provide about HFE-7500?

A10: Computational studies can help predict various properties and behaviors of HFE-7500, including:

- Reaction rates: DFT calculations can estimate the rate constants for reactions with atmospheric oxidants like OH radicals [].

- Degradation pathways: Modeling can help elucidate the detailed reaction steps involved in the atmospheric degradation of HFE-7500, identifying intermediate species and final products [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)

![(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)

![(3,4-Dimethoxyphenyl)-[4-[(2-hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]methanone](/img/structure/B1225274.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![4-(dimethylamino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B1225291.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)